molecular formula C9H16O B1622044 2,4-Dimethylhept-2-enal CAS No. 85136-08-9

2,4-Dimethylhept-2-enal

Cat. No.: B1622044
CAS No.: 85136-08-9
M. Wt: 140.22 g/mol
InChI Key: OHHBZXXERXNTNR-RMKNXTFCSA-N
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Description

2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a double bond located at the second carbon atom and two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylhept-2-enal can be synthesized through various synthetic routes. One common method involves the cross-aldol condensation reaction of 2-methylpentanal with propanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4-dimethylhept-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: 2,4-Dimethylheptanoic acid.

    Reduction: 2,4-Dimethylhept-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

2,4-Dimethylhept-2-enal has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in the study of aldol condensation reactions and their mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dimethylhept-2-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.

Comparison with Similar Compounds

2,4-Dimethylhept-2-enal can be compared with other similar compounds, such as:

    2,4-Dimethylheptane: A saturated hydrocarbon with similar carbon chain length but lacking the aldehyde group and double bond.

    2,4-Dimethylhex-2-enal: A similar aldehyde with a shorter carbon chain.

    2,6-Dimethylhept-2-enal: Another isomer with the same molecular formula but different placement of methyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

CAS No.

85136-08-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-2,4-dimethylhept-2-enal

InChI

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+

InChI Key

OHHBZXXERXNTNR-RMKNXTFCSA-N

SMILES

CCCC(C)C=C(C)C=O

Isomeric SMILES

CCCC(C)/C=C(\C)/C=O

Canonical SMILES

CCCC(C)C=C(C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cross-aldol condensation reaction of propanal and 2-methyl-pentanal in the basic ionic liquid medium 1-butyl-2,3-dimethyl imidazolium hydroxide was run to form 2,4-dimethyl-2-heptenal. The basic ionic liquid 1-butyl-2,3-dimethyl imidazolium hydroxide (8.7 mmol, 1.50 g), 2-methyl-pentanal (1 79.7 mmol, 18.0 g), and nonane (7.8 mmol, 1.01 g) were heated to 100° C. After the addition of propanal (44.7 mmol, 2.6 g), the reaction mixture was refluxed at 87° C. for 3 hours. The resulting products were analyzed using GC and GC/MS techniques. The product isolation was carried out by vacuum distillation. Catalyst evaluation results are presented in Table 4.
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2,4-dimethyl-2-heptenal

Synthesis routes and methods II

Procedure details

In a similar manner as Example 1, this example is a cross-aldol condensation reaction (Aldol II) of propanal and 2-methyl-pentanal in a sodium hydroxide/water medium to form the 2,4-dimethyl-2-heptenal product that shows the productivity and selectivity results in a conventional system. The 2-methyl-pentanal starting material (175 mmol, 17.5 g) and nonane (internal standard) (8.7 mmol, 1.12 g) were added to a water solution of sodium hydroxide (1 M) (8.8 mmol, 0.352 g). The resulting mixture was heated to 90° C. and treated with propanal starting material (44.8 mmol, 2.6 g). After the addition, the reaction mixture was refluxed for an additional 3 hours at 90° C. The resulting solution turned a light yellow color and was further investigated using GC and GC/MS techniques. Catalyst evaluation results are presented in the bottom row of Table 2.
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2,4-dimethyl-2-heptenal

Synthesis routes and methods III

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
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5%
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2,4-dimethylhepta-2,4-dienal
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2,4-dimethylhept-2-enal
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2-methylpentanol
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0.5%
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2-methylpent-2-enal
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4%

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